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molecular formula C18H35O5P B8527101 11-(Diethoxyphosphoryl)undecyl prop-2-enoate CAS No. 915376-56-6

11-(Diethoxyphosphoryl)undecyl prop-2-enoate

Cat. No. B8527101
M. Wt: 362.4 g/mol
InChI Key: DRMFEOCWYNLZDP-UHFFFAOYSA-N
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Patent
US08405069B2

Procedure details

11-(diethoxyphosphoryl)undecyl acrylate (420 mg, 1.16 mmol) was dissolved in ˜5 mL dry DCM. TMS bromide (0.33 mL, 2.55 mmol) was added via syringe and the rbf was greased and capped and allowed to stir for 2 hours. The solvent was concentrated by rotary evaporation and the product mixture redissolved in ˜3 mL methanol and ˜5 mL water and stirred for 2.5 hours during which a white precipitate formed. 1 M HCl was added and the product was extracted into dichloromethane, dried over magnesium sulfate, and pumped dry. The yellow/brown solid was dissolved in hot acetonitrile and put in the freezer overnight. Filtration afforded a white solid (143 mg, 40% yield). 1H NMR (300 MHz, CDCl3) δ 9.82 (br, s, 2H), 6.40 (dd, J=17.32, 1.61 Hz), 6.12 (dd, J=17.32, 10.41 Hz), 5.81 (dd, J=10.40, 1.60 Hz), 4.15 (t, J=6.73 Hz, 2H), 1.82-1.50 (m, 6H), 1.42-1.18 (m, 14H). 13C{1H} NMR (125.77 MHz, CDCl3) δ 166.76, 130.85, 129.05, 65.12, 30.87 (d, J=17.38 Hz), 29.89, 29.88, 29.76, 29.65, 29.46, 29.01, 26.33, 25.76 (d, J=143.86 Hz), 22.45 (d, J=4.85 Hz). Analysis found (calculated) %: C, 55.09 (54.89); H, 8.79 (8.88). 31P{1H}NMR (161.97 MHz, CDCl3): δ 38.76.
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][P:17]([O:22]CC)([O:19]CC)=[O:18])(=[O:4])[CH:2]=[CH2:3].[Si](Br)(C)(C)C.Cl>C(Cl)Cl>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][P:17](=[O:18])([OH:22])[OH:19])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCCCCCCP(=O)(OCC)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
[Si](C)(C)(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the product mixture redissolved in ˜3 mL methanol
STIRRING
Type
STIRRING
Details
˜5 mL water and stirred for 2.5 hours during which a white precipitate
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
pumped dry
DISSOLUTION
Type
DISSOLUTION
Details
The yellow/brown solid was dissolved in hot acetonitrile
CUSTOM
Type
CUSTOM
Details
put in the freezer overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCCCCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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